1-(pyridin-2-yl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine
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Overview
Description
1-(pyridin-2-yl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a pyridin-2-yl group and a 2,4,6-trimethylbenzenesulfonyl group. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyridin-2-yl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine typically involves the reaction of piperazine with pyridine-2-carboxylic acid and 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring temperature, pressure, and reaction time ensures consistent product quality and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(pyridin-2-yl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-(pyridin-2-yl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(pyridin-2-yl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action can vary depending on the specific biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
1-(pyridin-2-yl)piperazine: Lacks the 2,4,6-trimethylbenzenesulfonyl group, making it less bulky and potentially less selective in its interactions.
4-(2,4,6-trimethylbenzenesulfonyl)piperazine: Lacks the pyridin-2-yl group, which may affect its binding affinity and specificity.
Uniqueness
1-(pyridin-2-yl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine is unique due to the presence of both the pyridin-2-yl and 2,4,6-trimethylbenzenesulfonyl groups. This combination imparts distinct physicochemical properties, such as increased lipophilicity and steric bulk, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-pyridin-2-yl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-14-12-15(2)18(16(3)13-14)24(22,23)21-10-8-20(9-11-21)17-6-4-5-7-19-17/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYWSNCIDSFVGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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